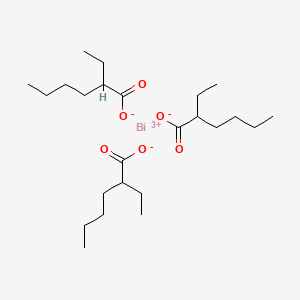

Acide 2-éthylhexanoïque, sel de bismuth

Vue d'ensemble

Description

Bismuth 2-ethylhexanoate, also known as bismuth 2-ethylhexanoate, is a metal carboxylate compound. It is widely used in various industrial applications due to its unique properties. This compound is typically a colorless viscous oil and is soluble in nonpolar organic solvents .

Applications De Recherche Scientifique

Bismuth 2-ethylhexanoate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in polymerization reactions and as a desiccant in chemical processes

Medicine: It is used in the production of certain pharmaceuticals due to its unique properties.

Industry: It is used as an industrial lubricant, desiccant, and in the production of urethane products

Mécanisme D'action

- The primary target of Bismuth tris(2-ethylhexanoate) is Helicobacter pylori (H. pylori) . This bacterium infects the stomach and is responsible for chronic gastritis and peptic ulcers .

- Bismuth compounds, including this one, have been historically used to treat ulcers caused by H. pylori. Their effectiveness against this pathogen has led to their resurgence in modern medicine .

- Bismuth tris(2-ethylhexanoate) affects pathways related to inflammation, oxidative stress, and cell adhesion. By inhibiting H. pylori, it prevents further damage to the gastric mucosa .

Target of Action

Mode of Action

- Bismuth tris(2-ethylhexanoate) exerts its action through several mechanisms:

Biochemical Pathways

Pharmacokinetics

- Bismuth compounds have limited bioavailability due to poor solubility in physiological environments. They remain localized in the gastrointestinal tract. Bismuth is excreted primarily via the kidneys. Low bioavailability necessitates higher doses for therapeutic effects .

Result of Action

- Bismuth tris(2-ethylhexanoate) interacts with H. pylori, disrupting its survival mechanisms and preventing further damage to the stomach lining. Reduced inflammation, protection of gastric mucosa, and inhibition of bacterial growth .

Action Environment

- Environmental factors (e.g., pH, food intake) influence its efficacy and stability. Acidic conditions enhance its solubility and activity .

Méthodes De Préparation

The synthesis of 2-ethylhexanoic acid, bismuth salt involves the reaction of bismuth with 2-ethylhexanoic acid. One common method is to dissolve bismuth in an aliphatic alcohol in the presence of 2-ethylhexanoic acid. The reaction is often carried out electrochemically . Industrial production methods involve the use of bismuth nitrate and 2-ethylhexanoic acid, followed by heating .

Analyse Des Réactions Chimiques

Bismuth 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form bismuth oxide.

Reduction: It can be reduced to elemental bismuth in the presence of strong reducing agents.

Substitution: It can undergo substitution reactions with other carboxylic acids to form different bismuth carboxylates

Common reagents used in these reactions include aliphatic alcohols, carboxylic acids, and strong oxidizing or reducing agents. The major products formed from these reactions are typically other bismuth compounds or elemental bismuth.

Comparaison Avec Des Composés Similaires

Bismuth 2-ethylhexanoate is unique compared to other similar compounds due to its high solubility in nonpolar solvents and its effectiveness as a catalyst. Similar compounds include:

Hydroxyl aluminium bis (2-ethylhexanoate): Used as a thickener.

Tin (II) ethylhexanoate: A catalyst for polylactide and poly(lactic-co-glycolic acid).

Cobalt (II) ethylhexanoate: Used as a drier for alkyd resins.

Nickel (II) ethylhexanoate: Used in various industrial applications.

These compounds share similar chemical structures but differ in their specific applications and properties.

Propriétés

Numéro CAS |

67874-71-9 |

|---|---|

Formule moléculaire |

C8H16BiO2 |

Poids moléculaire |

353.19 g/mol |

Nom IUPAC |

bismuth;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Bi/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

NNFNMTHLSPQNHF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3] |

SMILES canonique |

CCCCC(CC)C(=O)O.[Bi] |

| 71010-77-0 72877-97-5 67874-71-9 |

|

Description physique |

Liquid |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

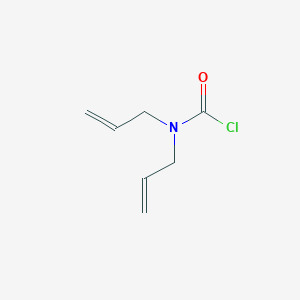

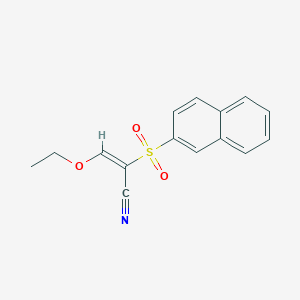

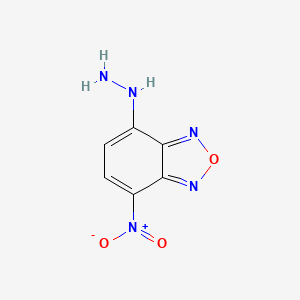

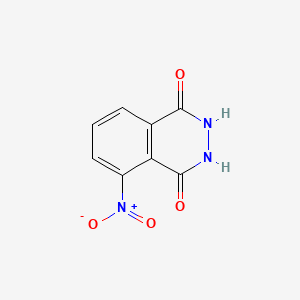

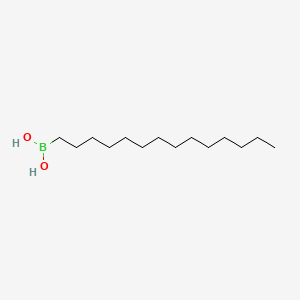

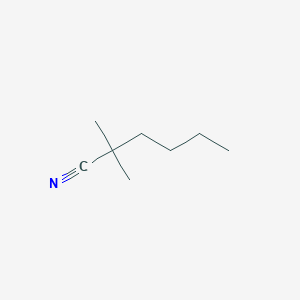

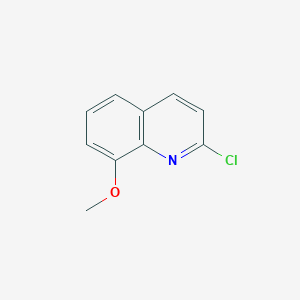

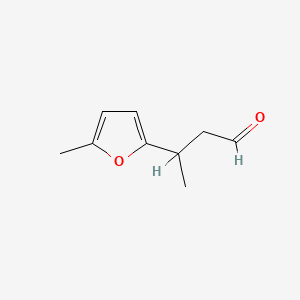

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

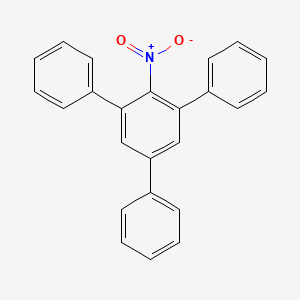

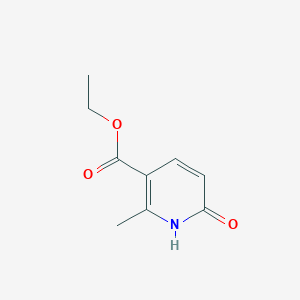

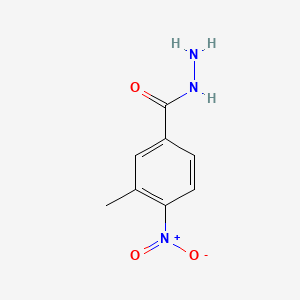

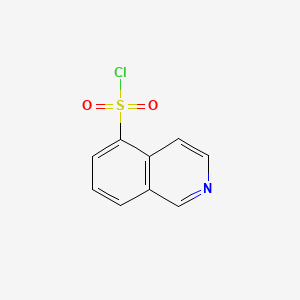

Feasible Synthetic Routes

Q1: Why is bismuth tris(2-ethylhexanoate) being investigated as an alternative catalyst in the synthesis of photocurable polymers for biomedical applications?

A1: Traditional catalysts like dibutyltin dilaurate, while effective, raise concerns due to their toxicity. The research aimed to find less toxic alternatives for synthesizing biocompatible materials. Bismuth tris(2-ethylhexanoate), alongside zinc (II) acetylacetonate, were investigated [] for their lower toxicity profiles compared to organotin compounds. This is particularly crucial for applications like minimally invasive surgery, where the materials come into direct contact with the body.

Q2: What are the advantages of using bismuth tris(2-ethylhexanoate) as a catalyst in this specific research context?

A2: The research demonstrated that bismuth tris(2-ethylhexanoate), when used as a catalyst, successfully facilitated the synthesis of fatty-acid-derived ester-urethane telechelic (methacrylate) macromonomers []. These macromonomers are vital for creating photocurable materials. Importantly, materials synthesized using this catalyst exhibited promising results in in vitro cytotoxicity tests, showing high cell viability []. This finding indicates the potential of bismuth tris(2-ethylhexanoate) for producing biocompatible materials suitable for in vivo applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.